Butyrolactol B Butyrolactol B Butyrolactol B is a natural product found in Streptomyces rochei with data available.
Brand Name: Vulcanchem
CAS No.: 145144-33-8
VCID: VC21361329
InChI: InChI=1S/C27H44O9/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(3)19(28)20(29)21(30)22(31)23(32)26-24(33)25(34)27(35)36-26/h5,7-12,14,17-26,28-34H,4,6,13,15-16H2,1-3H3/b7-5+,10-8+,11-9+,14-12+
SMILES: CC(C)CCC=CC=CCCC=CC=CCC(C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O
Molecular Formula: C27H44O9
Molecular Weight: 512.6 g/mol

Butyrolactol B

CAS No.: 145144-33-8

Cat. No.: VC21361329

Molecular Formula: C27H44O9

Molecular Weight: 512.6 g/mol

* For research use only. Not for human or veterinary use.

Butyrolactol B - 145144-33-8

Specification

CAS No. 145144-33-8
Molecular Formula C27H44O9
Molecular Weight 512.6 g/mol
IUPAC Name 3,4-dihydroxy-5-[(8E,10E,14E,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one
Standard InChI InChI=1S/C27H44O9/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(3)19(28)20(29)21(30)22(31)23(32)26-24(33)25(34)27(35)36-26/h5,7-12,14,17-26,28-34H,4,6,13,15-16H2,1-3H3/b7-5+,10-8+,11-9+,14-12+
Standard InChI Key QOXADYBJIYSAHC-MSPXPRSUSA-N
Isomeric SMILES CC(C)CC/C=C/C=C/CC/C=C/C=C/CC(C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O
SMILES CC(C)CCC=CC=CCCC=CC=CCC(C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O
Canonical SMILES CC(C)CCC=CC=CCCC=CC=CCC(C)C(C(C(C(C(C1C(C(C(=O)O1)O)O)O)O)O)O)O

Introduction

Discovery and Isolation

Butyrolactol B was first isolated alongside Butyrolactol A from Streptomyces rochei strain S785-16, an actinomycete obtained from a soil sample collected in the Philippines . The discovery occurred during a systematic screening program for microbial metabolites with antifungal properties, especially those effective against pathogenic fungi. Initially designated as part of the "BU-4408" complex, the compounds were later renamed as butyrolactols based on their structural characteristics .

The isolation process involved several chromatographic steps following initial extraction with organic solvents. The reported isolation procedure began with the fermentation of S. rochei S785-16 in appropriate media, followed by extraction of the culture broth with organic solvents. The extract underwent solvent partition and column chromatography to separate Butyrolactol A (the major component) from Butyrolactol B (the minor component) . The final purification yielded approximately 40 mg of Butyrolactol B compared to 430 mg of Butyrolactol A, highlighting the difference in their natural abundance .

More recently, researchers have developed synthetic biology approaches to produce Butyrolactol B through heterologous expression. By transforming a 71,401 bp genomic region from Streptomyces ardesiacus WAC8370 into Streptomyces coelicolor M1146, scientists created a high-yield production system for Butyrolactol B . Interestingly, this approach unexpectedly yielded Butyrolactol B rather than Butyrolactol A, suggesting specific enzymatic requirements for the terminal methylation that differentiates the two compounds .

Chemical Structure and Properties

Molecular Structure

Butyrolactol B (C₂₇H₄₄O₉) belongs to the family of 4-(pentahydroxyalkyl)-2,3-dihydroxy-γ-lactones, sharing its core structure with Butyrolactol A but differing in the terminal alkyl group . The primary structural difference between Butyrolactol A and B lies in the terminal group - Butyrolactol B possesses an isopropyl group instead of the t-butyl group found in Butyrolactol A . This structural difference corresponds to one less methyl group in Butyrolactol B, consistent with its molecular formula having one less CH₂ unit compared to Butyrolactol A (C₂₇H₄₄O₉ vs. C₂₈H₄₆O₉) .

Mass spectrometric analysis of Butyrolactol B reveals characteristic [M-H]⁻ ions at m/z 511.29, which is 14 m/z units less than Butyrolactol A (m/z 525 for [M-H]⁻), consistent with the absence of one methyl group . This spectral difference serves as a useful diagnostic marker for distinguishing between the two compounds.

Physicochemical Properties

Butyrolactol B exhibits physicochemical properties typical of polyhydroxylated natural products. It appears as a neutral white amorphous powder with specific solubility characteristics . The compound is readily soluble in dimethyl sulfoxide (DMSO) and pyridine, slightly soluble in methanol, and practically insoluble in non-polar solvents such as n-hexane and chloroform, as well as water . These solubility properties reflect its moderately polar nature, attributed to the multiple hydroxyl groups in the structure.

The detailed physicochemical properties of Butyrolactol B in comparison with Butyrolactol A are summarized in Table 1.

Table 1. Physicochemical Properties of Butyrolactol B in Comparison with Butyrolactol A

PropertyButyrolactol AButyrolactol B
Physical appearanceNeutral white amorphous powderNeutral white amorphous powder
Melting point (decomposition)139.4-139.8°CNot reported
Optical rotation [α]²⁶° (c 2.0, DMSO)-25.5°Not reported
FAB-MS (positive) m/z527 (M+H)⁺Not reported directly, but expected at 513 (M+H)⁺
FAB-MS (negative) m/z525 (M-H)⁻511.29 (M-H)⁻
Molecular weight526512
Molecular formulaC₂₈H₄₆O₉C₂₇H₄₄O₉
SolubilitySoluble in DMSO and pyridine; slightly soluble in MeOH; insoluble in n-hexane, chloroform, and waterSimilar to Butyrolactol A
Chemical testsPositive to iodine and conc. H₂SO₄; negative to ninhydrin, ferric chloride, and 2,3,5-triphenyltetrazolium chlorideSimilar to Butyrolactol A

The IR spectrum of Butyrolactol B, like Butyrolactol A, exhibits characteristic absorption bands for polyhydroxyl groups (around 3400 cm⁻¹) and carbonyl functionality (around 1774 cm⁻¹), consistent with its lactone structure .

Biosynthesis

The biosynthesis of Butyrolactol B occurs through a polyketide pathway involving type I polyketide synthases (PKS) . Recent genomic analysis of Butyrolactol-producing strains has led to the identification of biosynthetic gene clusters (BGCs) responsible for Butyrolactol production.

In a recent study, researchers sequenced the genome of Streptomyces ardesiacus WAC8370, a butyrolactol producer, and identified the predicted butyrolactol biosynthetic gene cluster based on its similarity to type I polyketide synthase clusters previously reported for Butyrolactol A biosynthesis in marine-derived Streptomyces sp. NBRC 110030 . This genomic analysis provided valuable insights into the enzymatic machinery responsible for constructing the complex polyketide backbone and subsequent modifications.

Interestingly, when researchers attempted to create a high-yield producer of Butyrolactol A through heterologous expression in Streptomyces coelicolor M1146, they unexpectedly obtained Butyrolactol B instead . This observation suggests that the biosynthetic pathway requires a specific methyltransferase for the addition of the terminal methyl group that distinguishes Butyrolactol A from Butyrolactol B. The absence of this methyltransferase in the heterologous expression system resulted in the production of Butyrolactol B with its isopropyl terminal group rather than the t-butyl group of Butyrolactol A .

This finding highlights the enzymatic specificity involved in the biosynthesis of these compounds and offers potential opportunities for directed biosynthetic engineering to produce either Butyrolactol A or B preferentially. The identification of the specific methyltransferase responsible for this terminal methylation would represent a significant advancement in understanding the biosynthetic divergence of these compounds.

Future Perspectives

Butyrolactol B represents an underexplored member of an interesting class of antifungal natural products with unique structural features and mechanisms of action. Several promising directions for future research emerge from the current state of knowledge.

The development of high-yield production systems for Butyrolactol B through heterologous expression opens opportunities for more extensive biological evaluation and structure-activity relationship studies. With increased availability of the compound, comprehensive assessments of its antifungal spectrum, potency, selectivity, and mechanisms of action become feasible.

The discovery that butyrolactols act as phospholipid flippase inhibitors presents an opportunity to explore Butyrolactol B's specific interaction with this target and potential optimizations of the structure to enhance potency or selectivity. Understanding the impact of the isopropyl versus t-butyl terminal group on target interaction could provide valuable insights for rational design of improved derivatives.

The observed synergy between Butyrolactol A and caspofungin against resistant fungal pathogens warrants investigation of similar combinations with Butyrolactol B. Comparative studies of the two congeners in combination therapies could reveal interesting differences in their adjuvant potential and guide optimization efforts.

From a biosynthetic perspective, identification of the specific methyltransferase responsible for the terminal methylation that distinguishes Butyrolactol A from B would advance our understanding of the biosynthetic pathway and potentially enable directed engineering of producer strains for selective production of either congener.

Finally, the relative scarcity of information on Butyrolactol B compared to Butyrolactol A highlights the need for dedicated studies focusing specifically on this compound, rather than extrapolating from its more abundant congener. Such focused investigations would contribute to a more comprehensive understanding of the butyrolactol family and their potential applications in addressing the growing challenge of resistant fungal infections.

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